molecular formula INa B1214201 Sodium iodide I 131 CAS No. 7790-26-3

Sodium iodide I 131

Cat. No.: B1214201
CAS No.: 7790-26-3
M. Wt: 153.895896 g/mol
InChI Key: FVAUCKIRQBBSSJ-LAIFMVDKSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium iodide I 131 is typically produced through the neutron bombardment of tellurium or as a byproduct of uranium fission . The process involves the following steps:

Industrial Production Methods: In industrial settings, this compound is produced in facilities equipped with nuclear reactors or particle accelerators. The production process involves strict safety protocols to handle the radioactive material and ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Sodium iodide I 131 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

Sodium iodide I 131 exerts its effects through beta decay, which causes mutation and death in cells that it penetrates . The compound is rapidly absorbed and distributed within the extracellular fluid of the body. It is concentrated in the thyroid via the sodium/iodide symporter and subsequently oxidized to iodine. The beta emission from this compound destroys thyroid tissue, making it effective in treating hyperthyroidism and thyroid carcinomas .

Properties

CAS No.

7790-26-3

Molecular Formula

INa

Molecular Weight

153.895896 g/mol

IUPAC Name

sodium;iodine-131(1-)

InChI

InChI=1S/HI.Na/h1H;/q;+1/p-1/i1+4;

InChI Key

FVAUCKIRQBBSSJ-LAIFMVDKSA-M

Isomeric SMILES

[Na+].[131I-]

SMILES

[Na+].[I-]

Canonical SMILES

[Na+].[I-]

7790-26-3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To the methylpyridinium iodide salt 7 (0.184 g, 0.500 mmol) was added dropwise a solution of sodium methoxide in methanol (1.2 mL, 0.5 M). The color of the mixture immediately changed from yellow to red. After stirring at room temperature for 10 min, the solvent was removed under reduced pressure. The resulting solid was then recrystallized from anhydrous methanol/THF to afford the orange title compound as a complex with NaI (0.382 g, 98%): 1H NMR (400 MHz, DMSO-d6): δ 8.818 (s, 2H), 5.983 (s, 2H), 4.265 (s, 3H), 2.055 (s, 6H), 1.566 (s, 6H); 13C NMR (100 MHz, DMSO-d6): δ 161.235, 142.173, 137.851, 132.019, 118.598, 114.039, 46.917, 19.574, 16.754; MS (ESI): m/z 242.4 [(M+H)+,100]; HRMS (EI): m/z 241.1463 [M+]; calcd, 241.1467. Anal. Calcd. for C16H19NO.NaI: C, 49.12; H, 4.90; N, 3.58. Found; C, 49.04; H, 5.40; N, 3.49.
Name
methylpyridinium iodide salt
Quantity
0.184 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
solvent
Reaction Step One
Name
Yield
98%

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